An In-depth Technical Guide to 2,6-Dichlorobenzoyl Chloride (CAS: 4659-45-4)
An In-depth Technical Guide to 2,6-Dichlorobenzoyl Chloride (CAS: 4659-45-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-dichlorobenzoyl chloride, a key chemical intermediate in the synthesis of a range of agrochemicals and pharmaceuticals. This document details its chemical and physical properties, synthesis methodologies, key applications, and safety protocols.
Chemical and Physical Properties
2,6-Dichlorobenzoyl chloride is a colorless to light yellow liquid. It is sensitive to moisture and is classified as a corrosive substance, causing severe skin burns and eye damage.[1][2] The compound is soluble in various organic solvents such as alcohols, ethers, and acetone, but it is immiscible with water.
Table 1: Physical and Chemical Properties of 2,6-Dichlorobenzoyl Chloride
| Property | Value | Reference(s) |
| CAS Number | 4659-45-4 | [1] |
| Molecular Formula | C₇H₃Cl₃O | [1] |
| Molecular Weight | 209.46 g/mol | |
| IUPAC Name | 2,6-dichlorobenzoyl chloride | [1] |
| Synonyms | Benzoyl chloride, 2,6-dichloro- | [1] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Melting Point | 15-17 °C | |
| Boiling Point | 142-143 °C at 21 mmHg | |
| Density | 1.462 g/mL at 25 °C | |
| Refractive Index | n20/D 1.560 | |
| Solubility | Miscible with alcohol, ether, and acetone. Immiscible with water. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and purity assessment of 2,6-dichlorobenzoyl chloride.
Table 2: Key Spectroscopic Data for 2,6-Dichlorobenzoyl Chloride
| Spectrum Type | Key Peaks / Features | Reference(s) |
| ¹H NMR | Aromatic protons will show characteristic shifts and coupling patterns. | [4] |
| ¹³C NMR | Distinct signals for the carbonyl carbon and the aromatic carbons are expected. | [1] |
| Mass Spec (GC-MS) | Top m/z peaks at 173 and 175. | [1] |
| Infrared (IR) | A strong absorption band characteristic of the carbonyl (C=O) group in an acid chloride is expected. | [5] |
Synthesis of 2,6-Dichlorobenzoyl Chloride
2,6-Dichlorobenzoyl chloride can be synthesized through several routes, most commonly from 2,6-dichlorobenzoic acid or 2,6-dichlorobenzaldehyde.
Synthesis from 2,6-Dichlorobenzoic Acid
The reaction of 2,6-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) is a widely used method.[6][7]
Caption: Workflow for the synthesis from 2,6-dichlorobenzoic acid.
Experimental Protocol:
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Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (SO₂ and HCl).
-
Reaction: 2,6-dichlorobenzoic acid is placed in the flask. An excess of thionyl chloride is added, often with a catalytic amount of dimethylformamide (DMF).
-
Heating: The mixture is heated to reflux and maintained at this temperature until the reaction is complete, which can be monitored by the cessation of gas evolution.
-
Work-up: After cooling, the excess thionyl chloride is removed by distillation, often under reduced pressure.
-
Purification: The crude 2,6-dichlorobenzoyl chloride can be purified by vacuum distillation to yield the final product.
Synthesis from 2,6-Dichlorobenzaldehyde
An alternative industrial method involves the chlorination of 2,6-dichlorobenzaldehyde.[6][8]
Caption: Workflow for the synthesis from 2,6-dichlorobenzaldehyde.
Experimental Protocol:
-
Apparatus Setup: A reaction vessel is equipped with a stirrer, a thermometer, a gas inlet tube, and a reflux condenser.
-
Reaction: 2,6-dichlorobenzaldehyde is charged into the reactor and heated.
-
Chlorination: Chlorine gas is bubbled through the heated aldehyde. The reaction progress is monitored by gas chromatography.
-
Purification: Upon completion, the reaction mixture is distilled under reduced pressure to isolate the pure 2,6-dichlorobenzoyl chloride.[6] A yield of 93.1% with a purity of 99.04% has been reported for this method.[6]
Applications in Agrochemical and Pharmaceutical Synthesis
2,6-Dichlorobenzoyl chloride is a vital building block, particularly in the agrochemical industry for the synthesis of benzoylphenylurea insecticides.[9] These compounds act as insect growth regulators by inhibiting chitin synthesis.[9] A notable example is the synthesis of Lufenuron, which utilizes a related compound, 2,6-difluorobenzoyl isocyanate, in a condensation reaction with a substituted aniline.[10] The synthesis of the benzoyl isocyanate intermediate often starts from the corresponding benzoyl chloride.
General Synthesis of Benzoylphenylureas
The final step in the synthesis of many benzoylphenylurea insecticides is the reaction of a substituted aniline with a benzoyl isocyanate. The benzoyl isocyanate is typically prepared from the corresponding benzoyl chloride.
Caption: Logical flow from benzoyl chloride to insecticide.
Experimental Protocol for a Representative Condensation Reaction (Lufenuron Synthesis):
This protocol describes the final condensation step in the synthesis of Lufenuron, reacting 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline with 2,6-difluorobenzoyl isocyanate.[9][10]
-
Reaction Setup: In a reaction vessel, dissolve 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline in a suitable solvent like tetrachloromethane.
-
Addition: Slowly add 2,6-difluorobenzoyl isocyanate to the solution while stirring.
-
Reaction: The reaction mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by techniques such as TLC or HPLC.
-
Isolation: The product, Lufenuron, is isolated from the reaction mixture.
-
Purification: The crude product is purified, for example, by recrystallization, to obtain the final, high-purity insecticide.[10]
Mechanism of Action: Inhibition of Insect Chitin Biosynthesis
The insecticidal activity of benzoylphenylureas, derived from 2,6-dichlorobenzoyl chloride, stems from their ability to disrupt the formation of the insect exoskeleton. Specifically, they inhibit the enzyme chitin synthase, which is essential for the polymerization of N-acetylglucosamine into chitin.[9] This disruption of the molting process is lethal to the insect larvae.
Caption: Inhibition of chitin synthesis by benzoylphenylureas.
Safety and Handling
2,6-Dichlorobenzoyl chloride is a corrosive material that causes severe skin burns and eye damage.[1] It is also moisture-sensitive and should be handled in a dry, well-ventilated area.[2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory when handling this chemical.[3] In case of exposure, immediate medical attention is required.[2]
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement | Reference(s) |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [1] |
| Corrosive to metals | H290: May be corrosive to metals | [3] |
Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated place under an inert atmosphere.[3]
Conclusion
2,6-Dichlorobenzoyl chloride is a versatile and important chemical intermediate with significant applications in the development of agrochemicals and pharmaceuticals. Its synthesis and reactivity are well-established, and its role as a precursor to potent insect growth regulators highlights its importance in modern crop protection. A thorough understanding of its properties, synthesis, and the mechanism of action of its derivatives is essential for researchers and professionals in the chemical and life sciences. Strict adherence to safety protocols is crucial when handling this corrosive and reactive compound.
References
- 1. 2,6-Dichlorobenzoyl chloride | C7H3Cl3O | CID 78392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dichlorobenzyl chloride | C7H5Cl3 | CID 74832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dichlorobenzoyl Chloride | 4659-45-4 | TCI AMERICA [tcichemicals.com]
- 4. 2,6-Dichlorobenzoyl chloride(4659-45-4) 1H NMR [m.chemicalbook.com]
- 5. 2,6-Dichlorobenzoyl chloride [webbook.nist.gov]
- 6. JPH06145100A - Process for producing 2,6-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 7. JP3126834B2 - Method for producing 2,6-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
